molecular formula C11H20N6O B4461842 {5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide

{5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide

Cat. No. B4461842
M. Wt: 252.32 g/mol
InChI Key: JDRUERRVPRMKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. MPTP is a potent inhibitor of mitochondrial complex I and is commonly used to induce Parkinson's disease-like symptoms in animal models. In

Mechanism of Action

{5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide inhibits mitochondrial complex I, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. This results in oxidative stress, which damages cellular components and ultimately leads to cell death. MPP+ also inhibits complex I and causes oxidative stress, leading to dopaminergic neuron death and Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
{5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide-induced Parkinson's disease-like symptoms in animal models include tremors, rigidity, and bradykinesia. Biochemically, {5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide causes a decrease in dopamine levels in the striatum, which is a hallmark of Parkinson's disease. {5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide also causes a decrease in ATP production and an increase in ROS generation, leading to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

{5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide is a widely used tool in Parkinson's disease research due to its ability to induce Parkinson's disease-like symptoms in animal models. However, {5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide has limitations in that it only models a specific subset of Parkinson's disease cases that are caused by mitochondrial dysfunction. Additionally, {5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide is toxic and can cause harm to researchers if not handled properly.

Future Directions

Future research on {5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide should focus on developing new animal models that better mimic the pathogenesis of Parkinson's disease. Additionally, researchers should investigate the potential of {5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide as a therapeutic target for Parkinson's disease. Finally, new compounds that target mitochondrial complex I should be developed to better understand the role of mitochondrial dysfunction in Parkinson's disease.

Scientific Research Applications

{5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide has been extensively used in scientific research to study Parkinson's disease. {5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide is converted to MPP+ (1-methyl-4-phenylpyridinium) by monoamine oxidase B (MAO-B) in astrocytes and neurons. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes mitochondrial dysfunction, oxidative stress, and ultimately cell death. This mechanism of action closely resembles the pathogenesis of Parkinson's disease, making {5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide an ideal tool to study the disease.

properties

IUPAC Name

[3-(3-morpholin-4-ylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N6O/c12-8-13-11-14-9-17(10-15-11)3-1-2-16-4-6-18-7-5-16/h1-7,9-10H2,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRUERRVPRMKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2CNC(=NC2)NC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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